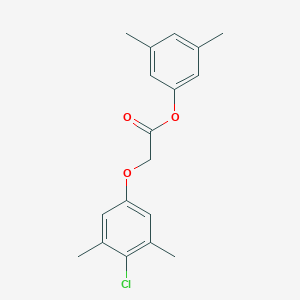![molecular formula C23H22N2O3 B404209 N'-[2-(3,5-dimethylphenoxy)acetyl]-4-phenylbenzohydrazide](/img/structure/B404209.png)
N'-[2-(3,5-dimethylphenoxy)acetyl]-4-phenylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide is a complex organic compound that features a biphenyl core with various functional groups attached
准备方法
The synthesis of N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide typically involves multiple steps. One common method includes the reaction of [1,1’-biphenyl]-4-carboxylic acid with 3,5-dimethylphenol to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
化学反应分析
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
科学研究应用
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
相似化合物的比较
N’-([1,1’-biphenyl]-4-ylcarbonyl)-2-(3,5-dimethylphenoxy)acetohydrazide can be compared to other biphenyl derivatives, such as:
3,5-Dimethylbiphenyl: This compound shares a similar biphenyl core but lacks the additional functional groups, making it less versatile in chemical reactions.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and has unique hydrogen-bonding capabilities.
属性
分子式 |
C23H22N2O3 |
|---|---|
分子量 |
374.4g/mol |
IUPAC 名称 |
N'-[2-(3,5-dimethylphenoxy)acetyl]-4-phenylbenzohydrazide |
InChI |
InChI=1S/C23H22N2O3/c1-16-12-17(2)14-21(13-16)28-15-22(26)24-25-23(27)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
InChI 键 |
KUBMGLIWYHSEAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
规范 SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B404127.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404129.png)

![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B404132.png)
![ethyl 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B404133.png)

![Methyl 4-{[2-(2,4,5-trichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B404137.png)
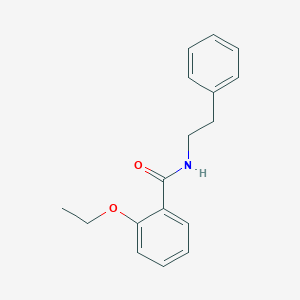
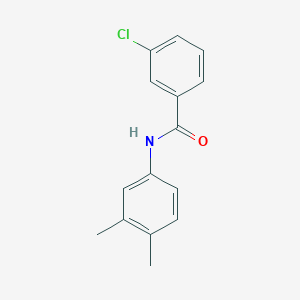
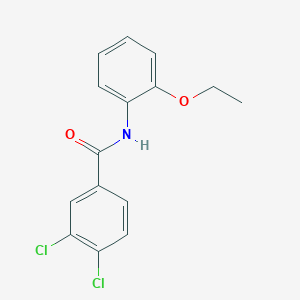
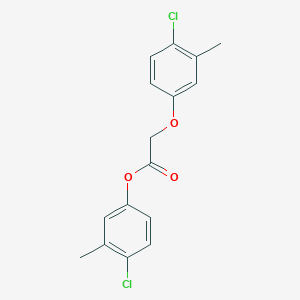
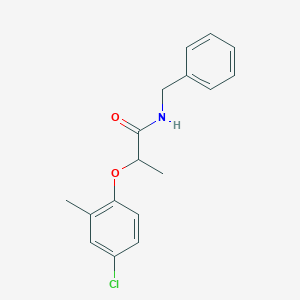
![2-[(Isopropylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B404144.png)
